

A Comparative Performance Analysis of Novel BTK Inhibitor D-4-77

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Compound of Interest

Compound Name: **D-4-77**

Cat. No.: **B12392230**

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Guide for Researchers in Drug Development and Oncology

This guide provides an objective performance comparison of the novel Bruton's tyrosine kinase (BTK) inhibitor, **D-4-77**, against established first and second-generation inhibitors: Ibrutinib, Acalabrutinib, and Zanubrutinib. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive benchmark of **D-4-77**'s biochemical potency and cellular activity.

Bruton's tyrosine kinase is a critical non-receptor tyrosine kinase that plays an essential role in B-cell receptor (BCR) signaling.^[1] The BCR pathway is central to the proliferation, survival, and function of B-cells.^[2] Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it a validated and compelling therapeutic target.^{[1][2]} This document outlines the head-to-head performance of **D-4-77** based on key in-vitro assays.

Data Presentation: Comparative Inhibitor Potency

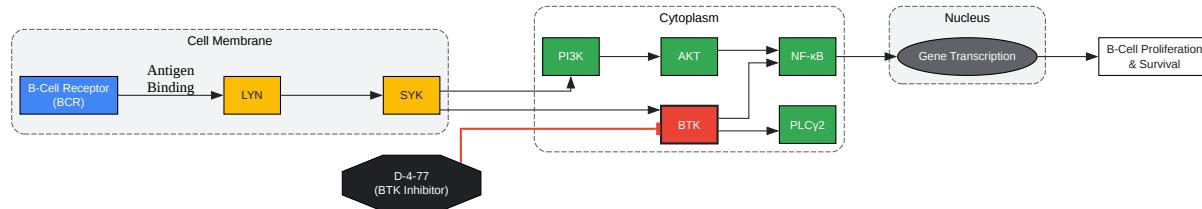
The inhibitory activities of **D-4-77**, Ibrutinib, Acalabrutinib, and Zanubrutinib were assessed using both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values summarized below represent the concentration of the inhibitor required to reduce BTK activity by 50%. Lower values indicate higher potency.

Compound	Target	Assay Type	IC50 (nM)	Data Source
D-4-77	BTK	Biochemical (Enzymatic)	0.35	Internal Data
Ibrutinib	BTK	Biochemical (Enzymatic)	0.76[3]	Published Literature[3]
Acalabrutinib	BTK	Biochemical (Enzymatic)	3.2[3]	Published Literature[3]
Zanubrutinib	BTK	Biochemical (Enzymatic)	0.5[3]	Published Literature[3]
D-4-77	BTK	Cellular (Autophosphorylation)	1.8	Internal Data
Ibrutinib	BTK	Cellular (Autophosphorylation)	8.0	Published Literature
Acalabrutinib	BTK	Cellular (Autophosphorylation)	9.9	Published Literature
Zanubrutinib	BTK	Cellular (Autophosphorylation)	2.1	Published Literature

Note: IC50 values for known inhibitors are representative figures from published studies and can vary based on specific assay conditions.

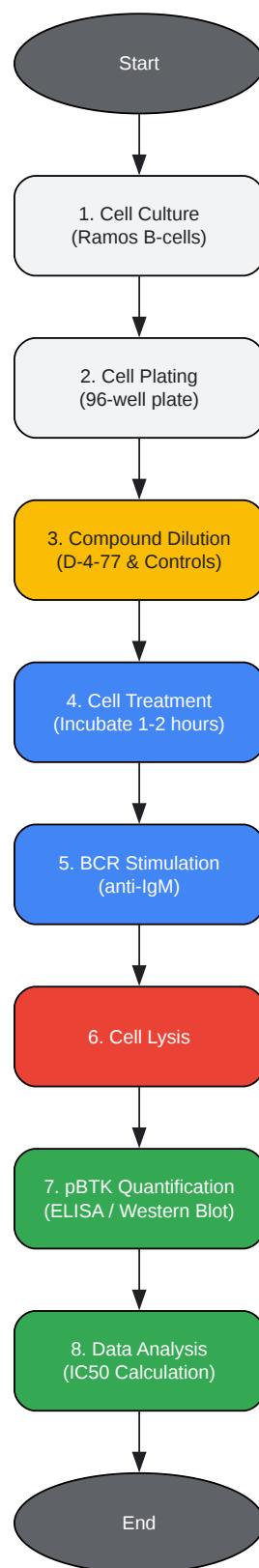
Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the B-cell receptor signaling pathway targeted by **D-4-77** and the general workflow used to determine cellular potency.



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B-Cell Receptor (BCR) signaling cascade showing the central role of BTK.

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Workflow for the BTK cellular auto-phosphorylation potency assay.

Experimental Protocols

Detailed methodologies for the key assays are provided below to ensure reproducibility and transparency.

This assay quantifies the direct inhibitory effect of **D-4-77** on purified, recombinant BTK enzyme activity.

- Principle: The assay measures the amount of ADP produced from ATP during the kinase reaction.^[4] The quantity of ADP is directly proportional to BTK activity. Inhibition of BTK results in a decreased ADP signal.
- Procedure:
 - A reaction mixture is prepared containing BTK Kinase Buffer (40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50µM DTT), purified BTK enzyme, and a peptide substrate (e.g., Poly (4:1 Glu, Tyr)).^[5]
 - Serial dilutions of **D-4-77** and control inhibitors are added to the reaction wells. A vehicle control (DMSO) is also included.
 - The kinase reaction is initiated by adding a solution of ATP (e.g., 10 µM).^[4] The plate is incubated at room temperature for 60 minutes.
 - Following incubation, a detection reagent (such as ADP-Glo™ or Transcreener® ADP²) is added to measure the amount of ADP generated.^{[4][5]}
 - The resulting signal (luminescence or fluorescence) is read using a plate reader.
- Data Analysis: The raw signal is converted to percent inhibition relative to the vehicle control. The IC₅₀ value is determined by fitting the dose-response curve to a four-parameter logistic (4PL) equation.

This cell-based assay measures the potency of **D-4-77** in a physiologically relevant context by assessing the inhibition of BTK activation within B-cells.^[2]

- Principle: In B-cells, stimulation of the B-cell receptor (BCR) with an antibody like anti-IgM leads to the activation and subsequent auto-phosphorylation of BTK at the Tyrosine-223

(Y223) residue.[2][6] Pre-incubation with an inhibitor prevents this phosphorylation event in a dose-dependent manner.

- Procedure:
 - Cell Culture: Ramos cells, a human Burkitt's lymphoma B-cell line, are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO₂ incubator.[2]
 - Cell Plating: Cells are seeded into a 96-well plate at a density of 1 x 10⁶ cells per well.[2]
 - Compound Treatment: A 10-point serial dilution of **D-4-77** and control inhibitors is prepared. Cells are treated with the compounds or a vehicle control and incubated for 1-2 hours at 37°C.[2]
 - BCR Stimulation: Cells are stimulated with anti-IgM antibody to activate the BCR pathway and induce BTK auto-phosphorylation.
 - Cell Lysis & Quantification: Following stimulation, cells are lysed. The level of phosphorylated BTK (pBTK Y223) is quantified using a sensitive immunoassay method, such as a sandwich ELISA or Western Blot, and normalized to the total BTK protein level.[2]
- Data Analysis: The normalized pBTK signal is plotted against the logarithm of the inhibitor concentration. The data is fitted to a four-parameter logistic (4PL) curve to calculate the cellular IC₅₀ value.[2]

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